![molecular formula C14H22N2OS B3430935 (R)-4-Morpholino-1-(phenylthio)-2-butylamine CAS No. 870812-95-6](/img/structure/B3430935.png)
(R)-4-Morpholino-1-(phenylthio)-2-butylamine
Overview
Description
(R)-4-Morpholino-1-(phenylthio)-2-butylamine, also known as (R)-4-MOPB, is a synthetic organic compound that has a wide range of applications in scientific research. It is a chiral compound, meaning that it has two different forms, (R)-4-MOPB and (S)-4-MOPB, which are non-superimposable mirror images of each other. The compound has been studied extensively in recent years due to its potential applications in biomedical research.
Scientific Research Applications
Overview of Morpholino Applications
Morpholino oligomers have been widely utilized in biological studies as a tool to inhibit gene function, especially in embryonic development research across various model organisms such as sea urchins, zebrafish, frogs, chicks, and mice. Morpholinos offer a relatively straightforward and rapid method for studying gene function, provided that careful controls are in place to ensure specificity and efficacy (Heasman, 2002).
Chemical and Pharmacological Interest in Morpholine Derivatives
Morpholine and its derivatives, including (R)-4-Morpholino-1-(phenylthio)-2-butylamine, exhibit a broad spectrum of pharmacological activities. Research into the synthesis of morpholine derivatives has been driven by their potential in various pharmacological applications. These compounds have been explored for their roles in addressing numerous health conditions, showcasing their versatility and importance in medicinal chemistry (Mohammed et al., 2015); (Asif & Imran, 2019).
Role in Serotonin Receptor Antagonism
The selective serotonin receptor antagonist AR-A000002, which includes morpholine structure, has been investigated for its potential therapeutic effects in treating anxiety and affective disorders. This research highlights the utility of morpholine derivatives in the development of new treatments targeting the central nervous system (Hudzik et al., 2003).
Antioxidant Activity Assessment
Morpholine derivatives are also part of the study in the determination of antioxidant activity, which is crucial in various fields including food engineering, medicine, and pharmacy. The exploration of morpholine frameworks within this context underscores the compound's relevance in scientific research aimed at understanding and harnessing antioxidant properties for health and disease management (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVBUNXLXLXKG-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(CSC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC[C@H](CSC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648574 | |
Record name | (2R)-4-(Morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine | |
CAS RN |
870812-95-6, 1346597-56-5 | |
Record name | (αR)-α-[(Phenylthio)methyl]-4-morpholinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870812-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-4-(Morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.